

Spectroscopic and Biological Insights into Nitro-Substituted 4-Hydroxycoumarins: A Technical Overview

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| Compound of Interest | | |
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| Compound Name: | 4-Hydroxy-6-methyl-3- nitrocoumarin | |
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for nitro-substituted 4-hydroxycoumarin derivatives. Due to the limited availability of specific data for **4-Hydroxy-6-methyl-3-nitrocoumarin** in the reviewed literature, this document focuses on the closely related and well-characterized isomers, 4-Hydroxy-3-nitrocoumarin and 4-Hydroxy-6-nitrocoumarin. The information presented is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic properties and synthesis of these compounds.

Spectroscopic Data of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin (4H3NC) has been characterized using various spectroscopic techniques. The data provides insights into its molecular structure and electronic properties.

Table 1: Spectroscopic Data for 4-Hydroxy-3-nitrocoumarin



| Spectroscopic Technique | Observed Peaks/Signals | Reference |
|------------------------------|---|-----------|
| UV-Vis | Absorption peak at 272 nm.[1] Electronic transitions from π to π^* and n to π^* have been identified.[2] | [1][2] |
| FT-IR (cm ⁻¹) | A comprehensive characterization by FT-IR has been performed, with computed vibrational wavenumbers aligning with experimental values.[2] | [2] |
| FT-Raman (cm ⁻¹) | The FT-Raman spectrum has been recorded in the 3500-400 cm ⁻¹ range.[2] | [2] |
| Emission Spectroscopy | Emission peak located at 555 nm.[1] | [1] |

Spectroscopic Data of 4-Hydroxy-6-nitrocoumarin

The 6-nitro isomer of 4-hydroxycoumarin has also been synthesized and characterized, with key spectroscopic data available.

Table 2: Spectroscopic Data for 4-Hydroxy-6-nitrocoumarin



| Spectroscopic Technique | Observed Peaks/Signals | Reference |
|---|--|-----------|
| UV-Vis | λmax at 315 nm in DMF.[3] | [3] |
| FT-IR (KBr, cm ⁻¹) | 3500 (O-H), 1753 (C=O, lactone), 1608 (C=C, aromatic), 1515 (NO ₂ , asymmetric), 1343 (NO ₂ , symmetric).[3] | [3] |
| ¹ H NMR (400 MHz, CDCl ₃ , δ ppm) | 15.98 (s, 1H, OH), 9.07 (d, J = 4 Hz, 1H, H-5), 8.67 (dd, J = 4, 8 Hz, 1H, H-7), 7.56 (d, J = 8 Hz, 1H, H-8), 5.85 (s, 1H, H-3). | [3] |

Experimental Protocols

The synthesis and spectroscopic analysis of these compounds follow established organic chemistry methodologies.

Synthesis of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin can be synthesized by the nitration of 4-hydroxycoumarin. A typical procedure involves dissolving 4-hydroxycoumarin in glacial acetic acid and treating it with 72% aqueous nitric acid.[4]

Synthesis of 4-Hydroxy-6-nitrocoumarin

The synthesis of 4-hydroxy-6-nitrocoumarin is achieved through the nitration of 4-hydroxycoumarin using sodium nitrate and sulfuric acid.[3]

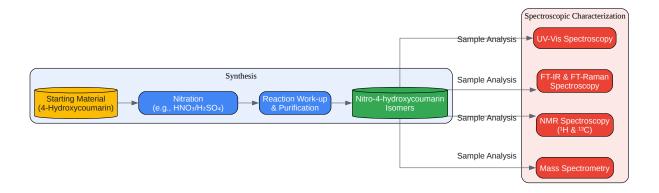
Spectroscopic Analysis

- UV-Vis Spectroscopy: The electronic absorption spectra are typically recorded on a double beam spectrophotometer using a quartz cell with a 1 cm path length.[2]
- FT-IR and FT-Raman Spectroscopy: FT-IR spectra are commonly obtained using the KBr pellet technique with a resolution of 1.0 cm⁻¹. FT-Raman spectra are recorded at room



temperature with a resolution of 2 cm^{-1} .[2]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for proton NMR.[4][5] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with chemical shifts reported in ppm relative to an internal standard (e.g., TMS).[4][5]



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Figure 1: General experimental workflow for the synthesis and spectroscopic characterization of nitro-4-hydroxycoumarin derivatives.

Biological Activity and Signaling Pathways

While specific signaling pathway data for **4-Hydroxy-6-methyl-3-nitrocoumarin** is not available, the broader class of 4-hydroxycoumarin derivatives is well-known for its biological activities.







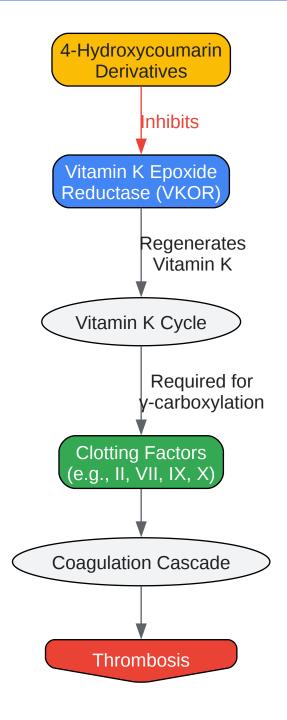
The primary and most studied activity of 4-hydroxycoumarins is their role as anticoagulants.[6] They function as antagonists of Vitamin K.[6] The mechanism involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[6] This inhibition disrupts the Vitamin K cycle, which is crucial for the gamma-carboxylation of several clotting factors, thereby impeding the coagulation cascade.

Derivatives of 4-hydroxycoumarin have also been investigated for a range of other pharmacological effects, including:

- Antibacterial activity[3][6]
- Antiallergic activity[7]
- Anti-inflammatory properties[6]
- Anticancer potential[6]

The antibacterial potential of 4-hydroxy-6-nitrocoumarin and its derivatives has been evaluated against bacteria such as Staphylococcus aureus and Salmonella typhimurium.[3] Furthermore, a study on twenty-four substituted 4-hydroxy-3-nitrocoumarins demonstrated that all possessed antiallergic activity.[7]





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Figure 2: Conceptual diagram of the anticoagulant mechanism of action for 4-hydroxycoumarin derivatives.

Conclusion

This guide summarizes the available spectroscopic data for 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-nitrocoumarin, providing a valuable resource in the absence of specific data for **4-**



Hydroxy-6-methyl-3-nitrocoumarin. The detailed experimental protocols and the overview of the biological activities, particularly the well-established anticoagulant mechanism, offer a solid foundation for further research and development in this area of medicinal chemistry. The provided diagrams visually articulate the experimental processes and the primary signaling pathway associated with this class of compounds.

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